Phosphonotrithioic acid, octyl-, diethyl ester
CAS No.: 651727-23-0
Cat. No.: VC16820066
Molecular Formula: C12H27PS3
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 651727-23-0 |
---|---|
Molecular Formula | C12H27PS3 |
Molecular Weight | 298.5 g/mol |
IUPAC Name | bis(ethylsulfanyl)-octyl-sulfanylidene-λ5-phosphane |
Standard InChI | InChI=1S/C12H27PS3/c1-4-7-8-9-10-11-12-13(14,15-5-2)16-6-3/h4-12H2,1-3H3 |
Standard InChI Key | OMNKSPMDKOPBPS-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCP(=S)(SCC)SCC |
Introduction
Chemical Identity and Structural Characteristics
Phosphonotrithioic acid, octyl-, diethyl ester belongs to the class of organophosphorus compounds, which are notable for their diverse applications in industrial and agricultural chemistry. Its molecular formula is C₁₂H₂₇PS₃, with a molecular weight of 298.5 g/mol . The compound’s IUPAC name, bis(ethylsulfanyl)-octyl-sulfanylidene-λ⁵-phosphane, reflects its structural configuration: a central phosphorus atom bonded to three sulfur atoms, two ethylthio groups (-S-C₂H₅), and one octylthio group (-S-C₈H₁₇) .
Stereochemical and Conformational Features
The compound’s 3D structure, as modeled computationally, reveals a tetrahedral geometry around the phosphorus center. The octyl chain introduces significant hydrophobicity, while the sulfur atoms contribute to potential nucleophilic reactivity. The SMILES notation (CCCCCCCCP(=S)(SCC)SCC) and InChIKey (OMNKSPMDKOPBPS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Physicochemical Properties
Computational analyses from PubChem offer critical insights into the compound’s behavior under standard conditions:
Table 1: Key Physicochemical Properties of Phosphonotrithioic Acid, Octyl-, Diethyl Ester
Property | Value | Method/Source |
---|---|---|
XLogP3 | 6.1 | Computed via XLogP3 3.0 |
Topological Polar SA | 82.7 Ų | Cactvs 3.4.6.11 |
Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 |
Rotatable Bond Count | 11 | Cactvs 3.4.6.11 |
Monoisotopic Mass | 298.10125138 Da | PubChem 2.1 |
The high XLogP3 value (6.1) indicates strong lipophilicity, suggesting preferential solubility in nonpolar solvents . The absence of hydrogen bond donors aligns with its low polarity, while the rotatable bonds (11) imply conformational flexibility, which may influence its interactions in biological or material systems .
Synthesis and Reactivity
While no direct synthesis protocols for phosphonotrithioic acid, octyl-, diethyl ester are documented in the reviewed sources, its structure suggests potential synthetic routes analogous to related organophosphorus compounds. For example, diethyl dithiophosphoric acid (CAS 298-06-6) is synthesized via the reaction of phosphorus pentasulfide (P₂S₅) with ethanol . By extension, substituting ethanol with octylthiol or employing thiophosphorylation agents could yield the target compound.
Reactivity with Bases and Metals
Like its structural analogs, phosphonotrithioic acid, octyl-, diethyl ester may undergo neutralization reactions with bases to form salts. For instance, diethyl dithiophosphoric acid reacts with zinc oxide to produce zinc dithiophosphate, a common anti-wear additive in lubricants . Similar reactivity could be anticipated for this compound, though experimental validation is required.
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